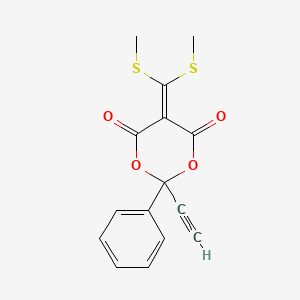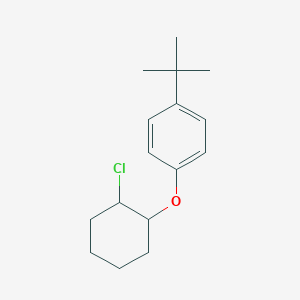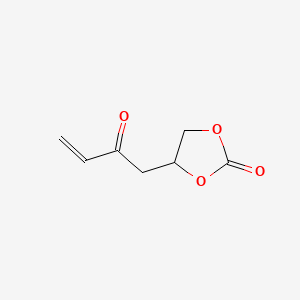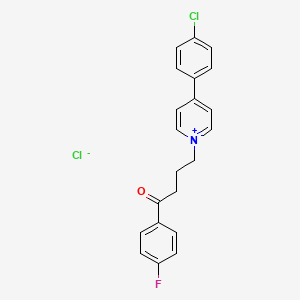
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a dioxane ring, ethynyl, and phenyl groups, as well as bis(methylthio)methylene substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. One common method includes the reaction of 2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bis(methylthio)methylene group, where nucleophiles replace the methylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or alkanes.
Substitution: Formation of new compounds with substituted nucleophiles.
Applications De Recherche Scientifique
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione involves its interaction with various molecular targets. The bis(methylthio)methylene group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to biological effects. The ethynyl and phenyl groups may also contribute to the compound’s reactivity and binding affinity to specific targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Bis(methylthio)methylene)malononitrile: Similar structure with bis(methylthio)methylene group but different core structure.
2-Phenyl-4-bis(methylthio)methyleneoxazol-5-one: Contains a similar bis(methylthio)methylene group and phenyl group but different ring structure.
N-[Bis(methylthio)methylene]glycine methyl ester: Similar bis(methylthio)methylene group but different functional groups and core structure.
Uniqueness
5-(Bis(methylthio)methylene)-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione is unique due to its combination of a dioxane ring, ethynyl, and phenyl groups, along with the bis(methylthio)methylene substituents. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C15H12O4S2 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
5-[bis(methylsulfanyl)methylidene]-2-ethynyl-2-phenyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C15H12O4S2/c1-4-15(10-8-6-5-7-9-10)18-12(16)11(13(17)19-15)14(20-2)21-3/h1,5-9H,2-3H3 |
Clé InChI |
ZVVFAMFSWNIFBR-UHFFFAOYSA-N |
SMILES canonique |
CSC(=C1C(=O)OC(OC1=O)(C#C)C2=CC=CC=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)


![N-[(5R)-5-[(2S,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide;N-[(2R,5R)-2,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-3-yl]acetamide](/img/structure/B13839668.png)


![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)

![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)

![ethyl 5-pentan-3-yloxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13839701.png)
![3,13b-Dihydrospiro[dibenzo[c,f]imidazo[1,5-a]azepine-9,2'-[1,3]dioxolan]-1-amine Hydrobromide](/img/structure/B13839708.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
![[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
